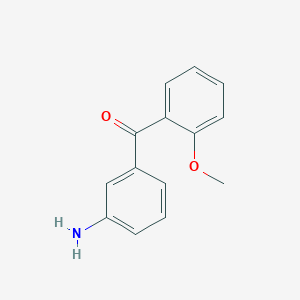![molecular formula C8H8O4 B8706125 2-Methoxybenzo[d][1,3]dioxol-4-ol CAS No. 61627-36-9](/img/structure/B8706125.png)
2-Methoxybenzo[d][1,3]dioxol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxybenzo[d][1,3]dioxol-4-ol is a chemical compound with the molecular formula C8H8O4. It is a derivative of 1,3-benzodioxole and is known for its unique structural features, which include a methoxy group and a hydroxyl group attached to a benzodioxole ring. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzo[d][1,3]dioxol-4-ol typically involves the reaction of 1,3-benzodioxole with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the methylation of 1,3-benzodioxole-4-ol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxybenzo[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxybenzo[d][1,3]dioxol-4-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies evaluating the inhibitory activity of ellagic acid derivatives on DNA gyrase.
Medicine: Potential use in the development of therapeutic agents targeting specific enzymes.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxybenzo[d][1,3]dioxol-4-ol involves its interaction with molecular targets such as enzymes. For example, it can inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. The compound binds to the active site of the enzyme, preventing it from performing its function, which can lead to antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole-4-ol: Lacks the methoxy group present in 2-Methoxybenzo[d][1,3]dioxol-4-ol.
2-Hydroxybenzo[d][1,3]dioxole: Has a hydroxyl group instead of a methoxy group.
2-Methoxy-1,3-benzodioxole: Similar structure but lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups on the benzodioxole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
61627-36-9 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2-methoxy-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C8H8O4/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4,8-9H,1H3 |
Clave InChI |
XKMGSTMOLPFHCU-UHFFFAOYSA-N |
SMILES canónico |
COC1OC2=CC=CC(=C2O1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B8706114.png)







